4-CHLORO-N-[6-(4-CHLOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-N-[6-(4-CHLOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring and two chlorobenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-[6-(4-CHLOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the reagents used are environmentally benign.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-[6-(4-CHLOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Nucleophilic substitution reactions are common, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-CHLORO-N-[6-(4-CHLOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-[6-(4-CHLOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved can vary depending on the specific application, but often include inhibition of key metabolic enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-CHLORO-N-(6-METHYL-2-PHENYLIMIDAZO(1,2-A)PYRIDIN-3-YL)BENZAMIDE
- 4-BROMO-N-(6-METHYL-PYRIDIN-2-YL)-BENZAMIDE
Uniqueness
4-CHLORO-N-[6-(4-CHLOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE is unique due to its dual chlorobenzamide groups, which may enhance its binding affinity and specificity for certain molecular targets. This structural feature distinguishes it from similar compounds and may contribute to its unique properties and applications.
Properties
IUPAC Name |
4-chloro-N-[6-[(4-chlorobenzoyl)amino]pyridin-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O2/c20-14-8-4-12(5-9-14)18(25)23-16-2-1-3-17(22-16)24-19(26)13-6-10-15(21)11-7-13/h1-11H,(H2,22,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUIJDXPZDUIDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)NC(=O)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.